Antifungal Potency Against Azole-Resistant Candida
In a head-to-head screen of 50 multi-halogenated indoles against ten Candida species, 5-bromo-4-chloroindole exhibited minimum inhibitory concentration (MIC) values of 10–50 µg/mL, outperforming the clinical azole ketoconazole and matching miconazole [1]. In contrast, mono-brominated 5-bromoindole and mono-chlorinated 4-chloroindole showed MIC values of 200 µg/mL and 50 µg/mL, respectively, in separate studies [2].
| Evidence Dimension | Antifungal Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 10–50 µg/mL (range across Candida species) |
| Comparator Or Baseline | Ketoconazole: MIC >100 µg/mL; Miconazole: MIC 10–50 µg/mL; 5-Bromoindole: MIC 200 µg/mL; 4-Chloroindole: MIC 50 µg/mL |
| Quantified Difference | Up to 20-fold more potent than 5-bromoindole; 2–10× more potent than ketoconazole |
| Conditions | Broth microdilution assay against azole-resistant C. albicans, C. auris, C. glabrata, and C. parapsilosis [1] |
Why This Matters
Demonstrates superior antifungal potency over a widely used clinical azole and mono-halogenated indole precursors, supporting selection for antifungal drug development or as a benchmark for novel antifungal screening.
- [1] Int. J. Mol. Sci. 2025, 26(22), 10836. https://doi.org/10.3390/ijms262210836 View Source
- [2] Front. Microbiol. 2021, 12, 714371. https://doi.org/10.3389/fmicb.2021.714371 View Source
